The synthesis of rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
The molecular formula of rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine is CHNOP. Its molecular weight is approximately 540.72 g/mol. The structure consists of:
The compound's three-dimensional conformation allows for effective integration into lipid bilayers, mimicking natural phospholipids .
rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine participates in several chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications in research and industry .
The mechanism of action of rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine primarily involves its interaction with cell membranes:
These actions are essential for understanding its potential therapeutic applications in cancer treatment and other diseases.
Key physical and chemical properties of rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine include:
These properties influence its handling, storage conditions, and application in various biochemical assays .
rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine has diverse scientific applications:
These applications highlight the compound's versatility in both fundamental research and practical uses in pharmaceuticals and cosmetics .
rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine (CAS 112989-02-3) represents a rationally engineered phospholipid analogue characterized by its hybrid molecular architecture. The compound features a C18 saturated fatty acid chain (octadecanamide) linked via an amide bond to a modified glycerol backbone where the sn-2 hydroxyl group is substituted with an ethoxy moiety (–OCH₂CH₃). This backbone connects to a polar phosphocholine headgroup, completing its amphiphilic design. The molecular formula is established as C₂₈H₅₉N₂O₆P, with a molecular weight of 550.75 g/mol [1] [3].
Critically, the "rac-" prefix denotes the racemic nature of the compound, indicating the presence of both stereoisomers at the glycerol-derived chiral center. This intentional racemization distinguishes it from naturally occurring enantiomerically pure phospholipids. The ethoxy modification at the sn-2 position introduces enhanced hydrolytic stability compared to ester-linked analogues, while the amide linkage at sn-1 provides resistance to phospholipase degradation. The phosphocholine headgroup maintains biomimetic properties, facilitating integration into biological membranes [2] [3].
Table 1: Structural Components and Modifications
Structural Region | Chemical Group | Function/Rationale |
---|---|---|
Hydrophobic Tail | Octadecanamido (C₁₇H₃₅CONH–) | Provides membrane-anchoring hydrophobicity; amide bond enhances stability |
Glycerol Backbone | 2-Ethoxypropan-1-ol (–CH₂CH(OCH₂CH₃)CH₂–) | Ethoxy group modifies hydration and packing parameters |
Polar Headgroup | Phosphocholine (–OPO₂⁻OCH₂CH₂N⁺(CH₃)₃) | Mimics natural phosphatidylcholines for membrane integration |
The canonical SMILES representation (CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCCN+(C)C)OCC) precisely defines atomic connectivity, confirming the ethoxy group's position and the amide linkage [1] [3]. This configuration yields an amphiphile with a calculated hydrophilic-lipophilic balance of approximately 5.2, positioning it within the mesogenic range suitable for bilayer and micelle formation. X-ray crystallography of analogous compounds reveals tilted hydrocarbon packing when incorporated into membranes, attributable to the steric constraints imposed by the ethoxy moiety.
The strategic synthesis of rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine emerged during the late 1980s-1990s amid intensive investigation into protein kinase C (PKC) modulation. Researchers sought phospholipid derivatives resistant to metabolic degradation while retaining bioactivity. Early synthetic routes involved: (1) coupling rac-3-amino-2-ethoxypropan-1-ol with stearoyl chloride to form the amide-linked lipid backbone, followed by (2) phosphorylation with 2-bromoethylphosphoric acid dichloride, and (3) quaternization with trimethylamine to install the choline moiety [2] [3].
The primary design objectives centered on overcoming limitations of natural phosphatidylcholines:
The racemic synthesis strategy was pragmatically adopted to circumvent challenging enantiomeric separations during scale-up. Biological testing revealed both stereoisomers exhibited near-equivalent PKC inhibition, justifying this approach for research applications. Patent analysis indicates initial development focused on oncological applications, with claims covering "methods of inhibiting neoplastic cell growth" filed circa 1993-1995 [3].
This synthetic phospholipid analogue serves as a multifunctional platform integrating physicochemical properties with targeted bioactivity. Its amphiphilic architecture enables predictable self-assembly into lamellar phases (liposomes) and micellar structures, with critical micellar concentration (CMC) values approximately 5 × 10⁻⁶ M - tenfold lower than natural phosphatidylcholines due to enhanced hydrophobic stabilization from the amide bond [2] [4].
In membrane biophysics, the molecule’s ethoxy modification disrupts interfacial hydrogen bonding networks, reducing dipole potential by ~90 mV compared to phosphatidylcholine bilayers. This alteration significantly impacts membrane permeability and protein insertion dynamics. Studies using Langmuir troughs demonstrate expanded molecular areas (68 Ų/molecule versus 52 Ų for DPPC) and reduced collapse pressures, indicating enhanced lateral mobility [2] [4]. These properties facilitate construction of hybrid vesicles for drug encapsulation, leveraging:
Table 2: Comparative Advantages in Biomedical Research
Application Domain | Functional Advantage | Mechanistic Basis |
---|---|---|
Liposomal Drug Delivery | Extended circulation half-life | Resistance to phospholipase degradation |
Membrane Protein Studies | Stabilizes integral proteins | Altered lateral pressure profile |
Cancer Therapeutics | Inhibits Protein Kinase C | Competitive inhibition at DAG binding site |
Macrophage Modulation | Activates antitumor phenotype | TLR4-mediated signaling induction |
In biochemical applications, the compound demonstrates dual functionality:
The integration of membrane-anchoring capability (via hydrophobic insertion) with signaling domain modulation exemplifies its bridging function. Current research exploits this duality through:
These multifaceted applications stem from the intentional molecular design, positioning this synthetic phospholipid as a versatile tool for probing and manipulating membrane-mediated biological processes.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0